Citrazinic Acid

Description

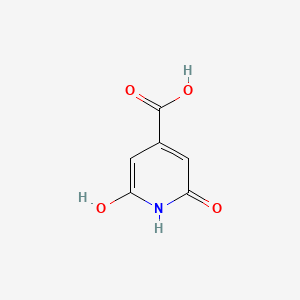

inhibits 3-dehydroquinate dehydratase from Mycobacterium tuberculosis; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQJHQYWJLPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Record name | Citrazinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Citrazinic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059185 | |

| Record name | 2,6-Dihydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-11-6 | |

| Record name | Citrazinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrazinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITRAZINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CITRAZINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-6-hydroxy-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dihydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dihydroxyisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRAZINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8Q4XFV86A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Citrazinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrazinic acid (CZA), systematically known as 2,6-dihydroxyisonicotinic acid or 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic organic compound with a diverse range of applications. From its role as a key intermediate in the synthesis of pharmaceuticals and dyes to its emerging significance in the field of nanotechnology as a component of carbon dots and fluorescent probes, a thorough understanding of its chemical properties is paramount for its effective utilization.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity, and synthesis, tailored for professionals in research and development.

Physicochemical Properties

This compound is a yellow crystalline powder that exhibits a melting point above 300 °C, at which it decomposes.[3] It is a weak acid and its solubility is highly dependent on the pH of the medium.

Data Presentation: Quantitative Physicochemical Properties

| Property | Value | Remarks | Source(s) |

| Molecular Formula | C₆H₅NO₄ | [4] | |

| Molecular Weight | 155.11 g/mol | [4] | |

| Melting Point | >300 °C (decomposes) | ||

| pKa | 2.54 ± 0.20 | Predicted value. The experimental pKa of its ethyl ester in 2-methoxyethanol is 4.81. | |

| Solubility in Water | Practically insoluble | ||

| Solubility in other solvents | Slightly soluble in methanol and acidic solutions. Soluble in DMSO and alkaline solutions (e.g., sodium hydroxide, sodium carbonate). | For NMR purposes, it is sparingly soluble in d6-DMSO. | |

| pH | 3.1-3.5 | For a 100 g/L slurry in water. |

Spectroscopic Properties

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide detailed information about its molecular structure. Due to its tautomeric nature, the observed chemical shifts can be influenced by the solvent and concentration.

¹H NMR (in DMSO-d₆): A notable feature in the ¹H NMR spectrum is a broad peak around 12.1 ppm, which is attributed to the three protons attached to heteroatoms: the carboxylic acid proton, the hydroxyl group proton, and the pyridinic nitrogen proton. Another sharp signal appears at approximately 6.2 ppm, corresponding to the two aromatic protons on the pyridine ring.

¹³C NMR: The ¹³C NMR spectrum of this compound in DMSO shows four main peaks, consistent with the four different carbon environments in the molecule, assuming rapid tautomeric exchange.

Data Presentation: NMR Chemical Shifts

| Nucleus | Chemical Shift (δ) in ppm | Assignment | Source(s) |

| ¹H | ~12.1 (broad) | -COOH, -OH, -NH | |

| ¹H | ~6.2 (sharp) | C3-H, C5-H |

Note: The exact chemical shifts can vary depending on the experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions in this compound and is particularly useful for monitoring its behavior in solution, including aggregation and ionization states. The absorption spectrum of this compound in water is characterized by two main absorption bands. A band around 235 nm is attributed to a π-π* transition, while a band peaking at approximately 344 nm is assigned to an n-π* transition. The position and intensity of these bands are sensitive to the concentration and pH of the solution.

Data Presentation: UV-Vis Absorption Maxima

| Solvent/Condition | λmax (nm) | Transition | Source(s) |

| Water (10 mg/L) | ~235 | π-π | |

| Water (10 mg/L) | ~344 | n-π | |

| H₂SO₄ (acidic) | 328 | n-π* (protonated form) | |

| NaOH (basic, pH 14) | 234, 344 | - |

Chemical Reactivity and Chelation

This compound's reactivity is dictated by its functional groups: a carboxylic acid, two hydroxyl groups (in its enol tautomer), and a pyridine ring. It can undergo reactions typical of these functionalities, such as esterification and amidation.

Esterification

The carboxylic acid group of this compound can be esterified under acidic conditions with an alcohol. A general protocol for the esterification of carboxylic acids is provided below.

Chelation Properties

This compound is an effective chelating agent, capable of forming stable complexes with various metal ions through its hydroxyl and carboxyl groups. This property is the basis for its use as a fluorescent sensor for metal ions. The binding of a metal ion to this compound can lead to a change in its fluorescence properties, allowing for the detection and quantification of the metal ion.

Visualization: this compound as a Fluorescent "Turn-Off" Sensor for Fe(III)

The following diagram illustrates the proposed mechanism for the fluorescence quenching of this compound upon binding with ferric ions (Fe³⁺). In its free form, this compound exhibits fluorescence. Upon complexation with Fe³⁺, a non-fluorescent complex is formed, leading to a "turn-off" response. This process can be utilized for the sensitive detection of Fe³⁺.

Caption: Proposed mechanism of fluorescence quenching of this compound by Fe(III) ions.

Biological Activity

This compound has been reported to exhibit antibacterial activity, particularly against Gram-negative bacteria. Its derivatives have been investigated for their potential as antimicrobial agents. However, quantitative data on its minimum inhibitory concentration (MIC) against specific bacterial strains are not widely reported in the literature. It has also been mentioned to block a TB enzyme, suggesting a potential role in the development of anti-tuberculosis agents.

Experimental Protocols

Synthesis of this compound from Citric Acid and Urea

This protocol is based on a hydrothermal synthesis method described in the patent literature.

Materials:

-

Citric acid

-

Urea

-

Deionized water

-

98% Sulfuric acid

-

Reaction vessel (e.g., a Teflon-lined stainless steel autoclave)

-

Oven

-

Centrifuge

Procedure:

-

Solution Preparation: Dissolve citric acid (e.g., 1.2188 g, 0.0058 mol) and urea (e.g., 1.3932 g, 0.0231 mol) in deionized water (e.g., 60 mL).

-

Ultrasonication: Sonicate the mixture for approximately 10 minutes to ensure complete dissolution and uniform mixing.

-

Hydrothermal Reaction: Transfer the solution to a reaction vessel and place it in a preheated oven at 185 °C for 2 hours.

-

Cooling: After the reaction, allow the vessel to cool down to room temperature naturally. The resulting solution will be dark green.

-

Precipitation: Transfer the solution to a beaker and place it in a constant temperature water bath at 60 °C. While stirring magnetically, slowly add 98% sulfuric acid dropwise to adjust the pH of the solution to 2-3. A yellow solid (this compound) will precipitate.

-

Isolation and Purification:

-

Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes to collect the precipitate.

-

Discard the supernatant and wash the precipitate several times with deionized water.

-

Dry the purified this compound in an oven at 60 °C.

-

Visualization: Experimental Workflow for this compound Synthesis

The following diagram outlines the key steps in the hydrothermal synthesis of this compound.

Caption: A flowchart illustrating the hydrothermal synthesis of this compound.

Determination of pKa by UV-Vis Spectrophotometry

Due to the poor aqueous solubility of this compound, its pKa can be determined using UV-Vis spectrophotometry in a series of buffer solutions with varying pH values.

Principle: The absorbance of a solution of this compound at a specific wavelength will change as the pH of the solution changes, due to the different electronic structures of the protonated and deprotonated forms. By measuring the absorbance at a wavelength where the two forms have different molar absorptivities across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.

General Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a co-solvent mixture if solubility is an issue).

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution to a known volume of the buffer. The final concentration of the organic solvent should be kept low and constant across all samples.

-

UV-Vis Measurement: Record the UV-Vis spectrum of each sample over a relevant wavelength range.

-

Data Analysis:

-

Identify a wavelength where the absorbance changes significantly with pH.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of this compound.

-

Conclusion

This compound possesses a rich chemistry that underpins its utility in a variety of scientific and industrial applications. Its unique combination of functional groups gives rise to its characteristic physicochemical and spectroscopic properties, as well as its reactivity and chelation capabilities. This guide provides a foundational understanding of these properties, offering valuable data and experimental protocols for researchers and professionals working with this versatile compound. Further research into its biological activities and the quantitative determination of its properties will undoubtedly expand its applications in drug development and materials science.

References

An In-depth Technical Guide to the Synthesis of Citrazinic Acid from Citric Acid and Urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of citrazinic acid from the readily available starting materials, citric acid and urea. This compound, a pyridine derivative, serves as a valuable building block in the synthesis of various pharmaceuticals and functional materials. This document details established experimental protocols, presents quantitative data for process optimization, and illustrates the underlying chemical transformations and workflows.

Introduction

This compound (2,6-dihydroxyisonicotinic acid) is a heterocyclic compound with a wide range of applications, including as an intermediate in the production of active pharmaceutical ingredients, a component in color photography, and a corrosion inhibitor in the electroplating industry.[1] The synthesis from citric acid and urea offers a cost-effective and straightforward route to this important molecule. This guide explores the reaction, focusing on a hydrothermal synthesis method that provides high yields and purity.[2]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from citric acid and urea proceeds through a condensation reaction. Upon heating, urea decomposes into isocyanic acid and ammonia.[3][4] The isocyanic acid then reacts with citric acid, leading to the formation of the heterocyclic pyridine ring of this compound. The overall transformation involves cyclization and dehydration steps.

Caption: Reaction pathway for this compound synthesis.

Experimental Protocols

Two primary methods for the synthesis of this compound from citric acid and urea are detailed below: a hydrothermal method and a melt-reaction method.

Hydrothermal Synthesis

This method, adapted from a patented procedure, offers high yields and purity with relatively mild conditions.[2]

Experimental Workflow:

Caption: Hydrothermal synthesis workflow.

Detailed Protocol:

-

Reactant Preparation: Dissolve citric acid (0.2438-1.2188 g) and urea (0.6966-1.3932 g) in 60-80 mL of deionized water in a beaker.

-

Mixing: Subject the solution to ultrasonic treatment for 5-10 minutes to ensure uniform mixing.

-

Reaction: Transfer the mixed solution into a 100 mL reaction kettle. Place the kettle in an oven preheated to a temperature between 160-200°C and maintain the hydrothermal conditions for 2-6 hours.

-

Cooling and Isolation: After the reaction period, allow the reaction kettle to cool to room temperature. A dark green solution containing a precipitate will be obtained.

-

Purification: Centrifuge the reaction mixture at high speed. Decant and discard the supernatant.

-

Drying: Dry the resulting yellow precipitate to obtain the final this compound product. The product is reported to have a purity of >96% and a yield of 70-85%.

Melt Reaction Synthesis

This method involves the direct heating of a mixture of citric acid and urea.

Experimental Workflow:

Caption: Melt reaction synthesis workflow.

Detailed Protocol:

-

Reactant Mixture: Mix 31.5 g of citric acid monohydrate with 45.0 g of urea.

-

Melting and Reaction: Heat the mixture in an oil bath. The mixture should melt within 10 minutes. Rapidly increase the temperature to 146-148°C and maintain it for 2.5 hours.

-

Workup: After the reaction, add 100 mL of water and stir. Allow the mixture to stand for 2 hours, then collect the precipitate by filtration.

-

Hydrolysis: Add the filtered solid to 100 mL of a 15% sodium hydroxide solution and stir in an 85°C water bath for 6 hours. Filter the resulting solution.

-

Precipitation: Acidify the filtrate with a 50% sulfuric acid solution to a pH of 2-3. A light yellow precipitate of this compound will form.

-

Isolation and Drying: Allow the mixture to stand for 2 hours, then collect the product by filtration and dry. This method yields approximately 8.8 g (42% yield based on citric acid).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound from citric acid and urea based on the described methods.

Table 1: Reactant Quantities and Ratios

| Parameter | Hydrothermal Method | Melt Reaction Method |

| Citric Acid | 0.2438 - 1.2188 g | 31.5 g (monohydrate) |

| Urea | 0.6966 - 1.3932 g | 45.0 g |

| Molar Ratio (Citric Acid:Urea) | 1:4 to 1:6 (optimal range) | Approx. 1:5 |

| Solvent | 60-80 mL Deionized Water | None (initially) |

Table 2: Reaction Conditions

| Parameter | Hydrothermal Method | Melt Reaction Method |

| Temperature | 160 - 200 °C | 146 - 148 °C |

| Reaction Time | 2 - 6 hours | 2.5 hours |

| Pressure | Autogenous | Atmospheric |

| Agitation | Ultrasonic (initial) | Stirring (during workup) |

Table 3: Product Yield and Purity

| Parameter | Hydrothermal Method | Melt Reaction Method |

| Yield | 70 - 85% | 42% |

| Purity | > 96% | Not specified |

| Appearance | Yellow Precipitate | Light Yellow Solid |

| Melting Point | >300 °C (decomposes) | >300 °C (decomposes) |

Conclusion

The synthesis of this compound from citric acid and urea is a well-established and accessible process. The hydrothermal method, in particular, offers a high-yield and high-purity route to the target compound under controlled conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient production of this versatile chemical intermediate. Further optimization of reaction parameters may lead to even greater yields and process efficiencies.

References

An In-Depth Technical Guide to the Discovery and History of Citrazinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrazinic acid, known chemically as 2,6-dihydroxyisonicotinic acid or 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic compound with a rich history rooted in the foundational era of organic chemistry. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, the elucidation of its structure, and its modern applications, particularly as a versatile intermediate in the pharmaceutical industry.

The Initial Discovery by Behrmann and Hofmann (1884)

This compound was first synthesized and described in 1884 by G. Behrmann and August Wilhelm von Hofmann. Their seminal work, published in the Berichte der deutschen chemischen Gesellschaft, detailed the formation of this novel compound through the reaction of citramide with sulfuric acid. While the original publication is in German, this discovery marked the entry of this compound into the chemical literature and laid the groundwork for over a century of further investigation into its properties and applications.

The Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of this compound has undergone significant evolution, driven by the need for more efficient, scalable, and cost-effective production methods. The following sections detail the key historical and modern experimental protocols.

Early Synthetic Approaches

The earliest methods for synthesizing this compound were characterized by harsh reaction conditions and often resulted in low yields.

1. From Citramide (Behrmann and Hofmann, 1884):

2. From Methyl Citrate and Ammonia:

-

Experimental Protocol: This method involved heating methyl citrate with ammonia. It was a common early approach but was plagued by low yields, often less than 30%.[1] The reaction required high temperatures and pressures to proceed, making it less practical for large-scale production.

3. Melt Fusion of Citric Acid and Urea:

-

Experimental Protocol: Another early method involved creating a melt of citric acid and urea.[1] This approach also suffered from low yields and poor reproducibility due to the difficulty in controlling the temperature of the reaction melt, which often led to localized overheating and decomposition of the reactants.[1]

Mid-20th Century Improvements

The mid-20th century saw significant advancements in the synthesis of this compound, driven by its growing importance as a pharmaceutical intermediate.

1. Reaction of Citric Acid with Aqueous Ammonia under Pressure (1956):

-

Experimental Protocol: A notable improvement was developed that involved reacting citric acid with concentrated aqueous ammonia in a closed vessel at elevated temperatures (125-175 °C) and autogenous pressure. This direct synthesis from citric acid eliminated the need for esterification as a separate step.

-

Reaction Conditions:

-

Reactants: Citric acid and concentrated aqueous ammonia (20-75% by weight).

-

Molar Ratio: 5 to 35 moles of ammonia per mole of citric acid.

-

Temperature: 125-175 °C.

-

Pressure: Autogenous.

-

Procedure: The resulting solution was acidified to precipitate this compound, which was then recovered by filtration.

-

-

Yields: This method achieved significantly higher yields, with conversions of citric acid to this compound reaching up to 50%.

-

2. Reaction of Citric Acid and Urea in a Polyhydroxy Solvent (1956):

-

Experimental Protocol: Another improved process involved reacting citric acid with urea in the presence of an inert organic polyhydroxy solvent, such as ethylene glycol or glycerol. This method offered better temperature control and led to higher yields.

-

Reaction Conditions:

-

Reactants: Citric acid and urea.

-

Solvent: Ethylene glycol, glycerol, or mannitol solution.

-

Temperature: Approximately 130-133 °C.

-

Procedure: The reaction mixture was heated, and additional urea was added portion-wise. The resulting citrazinamide was precipitated by neutralization, separated, and then hydrolyzed with an alkali to form the alkali salt of this compound. Acidification then precipitated the purified this compound.

-

-

Yields: This process could achieve yields of up to 60%.

-

Modern Synthetic Methods

Contemporary methods for synthesizing this compound focus on milder reaction conditions, higher yields, and more environmentally friendly processes.

1. Hydrothermal Synthesis from Citric Acid and Urea (2018):

-

Experimental Protocol: A more recent and efficient method utilizes a hydrothermal reaction of citric acid and urea.

-

Reaction Conditions:

-

Reactants: Citric acid and urea dissolved in deionized water.

-

Procedure: The aqueous solution is subjected to ultrasonic treatment for uniform mixing and then heated in a reaction kettle under hydrothermal conditions.

-

Temperature: 160-200 °C.

-

Time: 2-6 hours.

-

Work-up: The resulting solution is cooled, and the precipitated this compound is collected by centrifugation and dried.

-

-

Yields: This one-step method boasts high product purity (>96%) and high yields, ranging from 70-85%.

-

Quantitative Data on Synthetic Methods

| Method | Starting Materials | Key Conditions | Reported Yield | Reference |

| From Methyl Citrate & Ammonia | Methyl citrate, Ammonia | High temperature and pressure | < 30% | |

| Melt Fusion | Citric acid, Urea | High-temperature melt | < 30% | |

| Aqueous Ammonia under Pressure | Citric acid, Aqueous NH3 | 125-175 °C, autogenous pressure | ~50% | |

| Urea in Polyhydroxy Solvent | Citric acid, Urea | 130-133 °C in ethylene glycol | up to 60% | |

| Hydrothermal Synthesis | Citric acid, Urea | 160-200 °C in water | 70-85% |

Elucidation of the Chemical Structure

The determination of the structure of this compound is intrinsically linked to the broader history of understanding pyridine and its derivatives. The foundational structure of pyridine, a six-membered aromatic ring containing one nitrogen atom, was proposed by Wilhelm Körner in 1869 and James Dewar in 1871. This was later confirmed experimentally.

The precise structure of this compound as 2,6-dihydroxyisonicotinic acid was established through classical chemical degradation and derivatization reactions, followed by confirmation with modern spectroscopic techniques in the 20th century. The presence of the carboxylic acid and hydroxyl groups, along with the pyridine core, was deduced from its acidic properties and reactivity. Today, its structure is unequivocally confirmed by techniques such as NMR and mass spectrometry.

Physicochemical Properties

-

Appearance: Yellowish powder or small needle-like crystals.

-

Melting Point: Carbonizes above 300 °C without melting.

-

Solubility: Insoluble in water, slightly soluble in hot hydrochloric acid, and soluble in alkali hydroxide or carbonate solutions.

-

Tautomerism: this compound exists as multiple tautomers, which can influence its chemical and physical properties.

Role in Drug Development and Potential Biological Signaling Pathways

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of pharmaceutical compounds. Its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents.

While the direct mechanism of action of this compound on specific signaling pathways is not extensively documented, studies on citric acid and its derivatives suggest potential involvement in modulating inflammatory responses. The anti-inflammatory effects of some citric acid-related compounds have been linked to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines are key players in inflammatory cascades, and their regulation often involves major signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The synthesis of pyrimidinone and oxazinone derivatives from this compound has yielded compounds with anti-inflammatory activity. It is plausible that these derivatives exert their effects by interacting with components of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.

Below is a conceptual diagram illustrating the potential points of intervention for this compound derivatives within these inflammatory signaling pathways.

Caption: Potential mechanism of anti-inflammatory action of this compound derivatives.

Conclusion

From its discovery in the late 19th century to its current role as a key pharmaceutical intermediate, this compound has a notable history. The development of its synthesis from low-yield, high-temperature methods to efficient, high-yield hydrothermal processes reflects the broader advancements in organic chemistry. As a versatile scaffold, this compound and its derivatives continue to be of significant interest to researchers in drug development, with potential applications in the modulation of inflammatory and other disease-related pathways. This guide provides a foundational understanding for scientists and professionals working with this important heterocyclic compound.

References

An In-depth Technical Guide to Citrazinic Acid (CAS 99-11-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of citrazinic acid (CAS 99-11-6). The information is intended to support research and development activities by providing detailed technical data and methodologies.

Physicochemical Properties

This compound, also known as 2,6-dihydroxyisonicotinic acid, is a heterocyclic compound with the chemical formula C₆H₅NO₄.[1] It is a derivative of citric acid and exists as a yellow to beige or slightly brown powder.[2][3] The solid form is known to exist in multiple tautomeric forms.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 99-11-6 | [4] |

| Molecular Formula | C₆H₅NO₄ | |

| Molecular Weight | 155.11 g/mol | |

| Appearance | Beige slightly brown powder | |

| Melting Point | >300°C (decomposes) | |

| Density | 1.708 g/cm³ | |

| Boiling Point | 375.5°C at 760 mmHg | |

| Flash Point | 180.9°C | |

| Water Solubility | Practically insoluble | |

| Solubility | Soluble in basic solutions (e.g., ammonia water); sparingly soluble in water, acid, methanol, and d6-DMSO. | |

| IUPAC Name | 2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid | |

| Synonyms | 2,6-Dihydroxyisonicotinic acid, 2,6-Dihydroxypyridine-4-carboxylic acid |

Spectral Data

Infrared spectroscopy of this compound shows characteristic bands at 3116 cm⁻¹ and 2904 cm⁻¹, which are attributed to N-H and C-H stretching vibrations, respectively. Strong bands are observed at 1695 cm⁻¹ and 1605 cm⁻¹, corresponding to C=O and C=N vibrations on the pyridine ring. In aqueous solutions, this compound exhibits an absorption peak around 340 nm (3.6 eV), which can undergo a blue shift with increasing concentration, suggesting the formation of oligomers.

Experimental Protocols

A common method for synthesizing this compound involves the hydrothermal reaction of citric acid and urea.

-

Materials:

-

Citric acid

-

Urea

-

Deionized water

-

Sulfuric acid (98%)

-

-

Procedure:

-

Dissolve 1.2188 g (0.0058 mol) of citric acid and 1.3932 g (0.0231 mol) of urea in 60 ml of deionized water.

-

Sonicate the mixture for 10 minutes to ensure it is fully mixed.

-

Transfer the solution to a 100 ml reaction kettle and place it in an oven preheated to 185°C.

-

Maintain the hydrothermal conditions for 2 hours.

-

Allow the reaction to cool to room temperature, resulting in a dark green solution.

-

In a constant temperature water bath at 60°C, slowly add 98% sulfuric acid dropwise while stirring to adjust the pH to 2-3.

-

A large amount of yellow solid will precipitate. Centrifuge the solution at 12,000 rpm for 10 minutes.

-

Discard the supernatant and wash the precipitate several times with deionized water.

-

Dry the resulting yellow precipitate in an oven at 60°C to obtain this compound. This method can achieve a yield of up to 85.18%.

-

This compound can be purified by precipitation from an alkaline solution using dilute HCl. The purified product should be dried in a vacuum over P₂O₅.

Caption: Hydrothermal synthesis of this compound.

Biological Activity and Applications

This compound serves as a versatile intermediate in various fields, including pharmaceuticals, materials science, and analytical chemistry.

-

Drug Development: It is used as a starting material for the synthesis of a series of pyridine, pyrimidinone, and oxazinone derivatives, some of which have shown anti-inflammatory properties. It also has antibacterial effects against Gram-negative bacteria.

-

Advanced Materials: this compound is a key precursor in the synthesis of carbon nanodots (CNDs). These CNDs exhibit tunable fluorescence and are being explored for applications in bioimaging, sensing, and drug delivery.

-

Analytical Chemistry: It can be used as a fluorescent probe, as its optical properties are dependent on its aggregation state and chemical environment. It is also used in spectrophotometric methods for the determination of nitrite in water.

-

Other Industrial Uses: this compound finds applications in the photography industry as a component in color film developers, in the production of reactive dyes, and as an additive in electroplating.

Caption: Key application areas of this compound.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

Source(s):

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

-

Handling and Storage:

-

Handle in a well-ventilated place.

-

Avoid contact with skin and eyes and avoid the formation of dust and aerosols.

-

Store in a cool, dry, and dark place in a tightly closed container.

-

Keep away from strong oxidizing agents.

-

Molecular Structure and Tautomerism

This compound can exist in several tautomeric forms due to the presence of hydroxyl and carbonyl groups on the pyridine ring. The equilibrium between these forms can be influenced by the solvent and pH.

Caption: Tautomers of this compound.

References

Solubility of Citrazinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrazinic acid, a heterocyclic compound with the chemical formula C₆H₅NO₄, is a molecule of significant interest in various fields, including pharmaceuticals and materials science, particularly as a key fluorophore in the formation of carbon dots. Despite its wide range of applications, a comprehensive understanding of its solubility characteristics is crucial for its effective use in formulation, synthesis, and analytical method development. This technical guide provides a detailed overview of the solubility of this compound in different solvents, based on currently available data. It includes a summary of its solubility profile, a detailed experimental protocol for determining its aqueous solubility, and visualizations to aid in understanding experimental workflows and molecular interactions.

Introduction to this compound

This compound, also known as 2,6-dihydroxyisonicotinic acid, is a yellow crystalline powder. It exists in multiple tautomeric forms and has a strong tendency to form aggregates in solution.[1][2] Its optical properties are highly dependent on its aggregation state and the chemical environment, particularly the pH of the solution.[1] An understanding of its solubility is fundamental to controlling these properties and for its practical application in various scientific domains.

Solubility Profile of this compound

The solubility of this compound is markedly influenced by the nature of the solvent, with a pronounced dependence on pH. Generally, it is characterized by low solubility in water and many common organic solvents, but it dissolves readily in alkaline solutions.

Data Presentation

Table 1: Quantitative Aqueous Solubility Data for this compound

| Solvent | Temperature | Concentration Range Studied | Method | Source |

| Water (milli-Q) | Ambient | 0.01 - 110 mg/L | UV-Vis Spectrophotometry | [3][4] |

Note: The concentration range reported is from studies preparing aqueous solutions for spectroscopic analysis and may not represent the saturation solubility (thermodynamic solubility) limit. However, it provides a valuable indication of the achievable concentration in an aqueous medium.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description | Source |

| Water | Practically insoluble / Slightly soluble | |

| Methanol | Slightly soluble | |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | |

| Hot Hydrochloric Acid (HCl) | Slightly soluble | |

| Alkaline Hydroxide Solutions (e.g., NaOH, KOH) | Soluble / Very soluble | |

| Alkaline Carbonate Solutions (e.g., Na₂CO₃) | Soluble / Very soluble | |

| Ether | Practically insoluble |

Experimental Protocols

This section provides a detailed methodology for the determination of the aqueous solubility of this compound. The protocol is based on the widely accepted equilibrium shake-flask method, followed by quantitative analysis using UV-Vis spectrophotometry, a technique shown to be effective for measuring this compound concentrations in solution.

Determination of Aqueous Solubility via Shake-Flask Method and UV-Vis Spectroscopy

Objective: To determine the saturation solubility of this compound in water at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (purity ≥ 97%)

-

Milli-Q water (or other high-purity water)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Methodology:

-

Preparation of Calibration Standards:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the desired aqueous medium (e.g., water, buffer) to prepare a stock solution. Note that given its low solubility, a co-solvent like a minimal amount of NaOH can be used to initially dissolve the acid for the stock solution, which is then serially diluted in the aqueous medium of interest for the calibration curve.

-

Prepare a series of calibration standards by serially diluting the stock solution with the aqueous medium to cover a concentration range relevant to the expected solubility (e.g., 0.1 to 100 mg/L).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound (around 340-344 nm) using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials containing a known volume of Milli-Q water. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the time to reach equilibrium.

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilute the filtered sample with the aqueous medium if necessary to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted samples using the UV-Vis spectrophotometer at the predetermined λ_max.

-

Use the calibration curve equation to calculate the concentration of this compound in the diluted samples.

-

Multiply by the dilution factor to determine the saturation solubility of this compound in the original supernatant.

-

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and the general solubility behavior of this compound.

Caption: Experimental workflow for determining this compound solubility.

Caption: Solubility behavior of this compound with different solvent types.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in various applications. The available data consistently indicate that it is poorly soluble in water and most neutral organic solvents but shows significantly enhanced solubility in alkaline solutions due to deprotonation. While comprehensive quantitative solubility data remains sparse, the provided experimental protocol offers a robust framework for researchers to determine its solubility in specific solvent systems tailored to their needs. The continued investigation into the solubility of this compound, particularly in mixed solvent systems and at various temperatures, will further empower its application in drug development and materials science.

References

An In-depth Technical Guide to the Molecular Structure and Tautomerism of Citrazinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrazinic acid (CZA), systematically named 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₆H₅NO₄.[1] It is a yellow, crystalline powder that is sparingly soluble in water but dissolves in alkaline solutions.[1] this compound and its derivatives have garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and bioimaging. This interest stems from its role as a key intermediate in the synthesis of various organic compounds and its intrinsic fluorescence properties.[2] Notably, it has been identified as a crucial fluorophore responsible for the luminescent properties of carbon dots synthesized from citric acid and nitrogen sources.

This technical guide provides a comprehensive overview of the molecular structure of this compound, with a particular focus on its tautomeric forms. It includes a summary of its key physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis and characterization, and a discussion of the equilibrium between its major tautomers.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridinone ring bearing both a hydroxyl and a carboxylic acid group. Its structure gives rise to interesting chemical properties, including the ability to form dimers and other aggregates in solution.

Table 1: General Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | [1] |

| Synonyms | 2,6-Dihydroxyisonicotinic acid, 2,6-Dihydroxypyridine-4-carboxylic acid | [1] |

| CAS Number | 99-11-6 | |

| Molecular Formula | C₆H₅NO₄ | |

| Molar Mass | 155.11 g/mol | |

| Appearance | Yellow powder | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Slightly soluble in water, methanol, DMSO; Soluble in acidic and alkaline solutions |

Tautomerism in this compound

A key feature of this compound's molecular structure is its existence in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert by a chemical reaction called tautomerization. In the case of this compound, the primary tautomerism is a keto-enol type. The two main tautomeric forms are the keto form (6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid) and the enol form (2,6-dihydroxyisonicotinic acid).

Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that the keto tautomer is the more stable form in aqueous solutions. The relative stability of the tautomers can be influenced by factors such as the solvent and pH of the medium.

Figure 1. Tautomeric equilibrium of this compound.

Structural Parameters

Table 2: Calculated Bond Lengths (Å) for this compound Tautomers (DFT) (Note: These are representative values from DFT calculations and may vary slightly depending on the computational method and basis set used. A comprehensive experimental dataset is not available.)

| Bond | Keto Tautomer (Å) | Enol Tautomer (Å) |

| C2=O | ~1.23 | - |

| C2-N1 | ~1.38 | ~1.35 |

| N1-C6 | ~1.36 | ~1.33 |

| C6-O | ~1.34 | ~1.35 |

| C4-C(OOH) | ~1.48 | ~1.47 |

| C(OOH)=O | ~1.21 | ~1.21 |

| C(OOH)-OH | ~1.35 | ~1.35 |

Table 3: Calculated Bond Angles (°) for this compound Tautomers (DFT) (Note: These are representative values from DFT calculations and may vary slightly depending on the computational method and basis set used. A comprehensive experimental dataset is not available.)

| Angle | Keto Tautomer (°) | Enol Tautomer (°) |

| O=C2-N1 | ~124 | - |

| C2-N1-C6 | ~122 | ~120 |

| N1-C6-C5 | ~118 | ~121 |

| C3-C4-C(OOH) | ~120 | ~121 |

| O=C(OOH)-OH | ~124 | ~124 |

Spectroscopic Characterization

Spectroscopic techniques are essential for identifying and characterizing the different tautomeric forms of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are sensitive to the electronic environment, allowing for the differentiation of tautomers.

Table 4: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

| Nucleus | Atom Position | Experimental (DMSO-d₆) | Calculated (Keto) |

| ¹H | H (aromatic) | 6.2 | ~6.3 |

| H (OH, NH, COOH) | 12.1 (broad) | - | |

| ¹³C | C=O (keto) | ~165 | ~164 |

| C-OH (enol) | ~162 | ~161 | |

| C-COOH | ~168 | ~167 | |

| C (aromatic) | ~100-140 | ~105-145 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups within a molecule. The presence of characteristic absorption bands can help distinguish between the keto and enol forms. For instance, the keto form will exhibit a strong C=O stretching vibration, while the enol form will show a characteristic O-H stretching vibration for the additional hydroxyl group.

Table 5: Key IR Absorption Frequencies for this compound Tautomers

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Tautomer |

| O-H (carboxylic acid) | Stretching | 3400-2400 (broad) | Both |

| N-H | Stretching | ~3100 | Keto |

| C=O (keto) | Stretching | ~1650 | Keto |

| C=O (carboxylic acid) | Stretching | ~1700 | Both |

| C=C, C=N | Stretching | 1600-1450 | Both |

| O-H (enol) | Stretching | ~3300 | Enol |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits characteristic absorption bands in the UV-Vis region that are sensitive to its tautomeric form, concentration, and the pH of the solution. The absorption spectrum typically shows two main bands: a π-π* transition at a shorter wavelength and an n-π* transition at a longer wavelength.

Table 6: UV-Vis Absorption Maxima of this compound in Water

| Electronic Transition | Approximate λₘₐₓ (nm) |

| π-π | ~235 |

| n-π | ~344 |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various methods, with the reaction of citric acid and a nitrogen source like ammonia or urea being the most common.

This method involves the hydrothermal reaction of citric acid and urea, which is advantageous due to its relatively mild conditions and high yield.

Materials:

-

Citric acid

-

Urea

-

Deionized water

-

Sulfuric acid (concentrated)

-

Reaction kettle (autoclave)

-

Ultrasonic bath

-

Centrifuge

-

Oven

Procedure:

-

Dissolve citric acid (e.g., 1.22 g, 5.8 mmol) and urea (e.g., 1.39 g, 23.1 mmol) in deionized water (60-80 mL) in a beaker.

-

Treat the solution in an ultrasonic bath for 10 minutes to ensure complete dissolution and mixing.

-

Transfer the mixed solution to a 100 mL reaction kettle.

-

Place the reaction kettle in an oven and heat at 185 °C for 2 hours under hydrothermal conditions.

-

Allow the reaction kettle to cool to room temperature. The resulting solution will be dark green.

-

Transfer the solution to a beaker and place it in a constant-temperature water bath (20-80 °C) with magnetic stirring.

-

Slowly add concentrated sulfuric acid dropwise to the solution until the pH reaches 2-3. A large amount of yellow solid (this compound) will precipitate.

-

Separate the precipitate by centrifugation at 6000-12000 rpm for 5-10 minutes.

-

Discard the supernatant and wash the solid precipitate with deionized water several times.

-

Dry the purified this compound in an oven.

Expected Yield: 70-85% based on citric acid.

Figure 2. Workflow for the synthesis of this compound.

This method involves the reaction of citric acid with concentrated aqueous ammonia under pressure.

Materials:

-

Citric acid

-

Concentrated aqueous ammonia (20-75% by weight)

-

Sulfuric acid

-

Autoclave or a suitable pressure vessel

Procedure:

-

Place an aqueous solution of citric acid in a pressure vessel.

-

Introduce concentrated aqueous ammonia to the vessel (molar ratio of ammonia to citric acid should be between 5:1 and 35:1).

-

Seal the vessel and heat the mixture to a temperature between 125 °C and 175 °C. The reaction proceeds under autogenous pressure.

-

After the reaction is complete, cool the vessel to room temperature.

-

Acidify the resulting solution with sulfuric acid to a pH of about 1.5 to 1.9 to precipitate this compound.

-

Allow the mixture to stand to ensure complete crystallization.

-

Filter the this compound crystals and wash them with water to remove the mother liquor.

-

Dry the crystals below 60 °C under vacuum or in an inert atmosphere.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts and coupling constants to identify the signals corresponding to the different protons and carbons in the molecule.

IR Spectroscopy:

-

Prepare a KBr pellet of the solid this compound sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., water).

-

Record the UV-Vis absorption spectrum over a range of approximately 200-600 nm using a spectrophotometer.

-

Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry, largely dictated by its tautomeric nature. The equilibrium between the more stable keto form and the enol form is a key determinant of its physical and chemical properties. This guide has provided a detailed overview of its molecular structure, spectroscopic characteristics, and synthetic methodologies. A thorough understanding of these fundamental aspects is crucial for researchers and scientists working on the development of new drugs, functional materials, and imaging agents based on the this compound scaffold. The provided experimental protocols offer a practical starting point for the synthesis and characterization of this important molecule in a laboratory setting. Further research into the modulation of its tautomeric equilibrium could unlock new applications and functionalities.

References

Unveiling the Optical Landscape of Citrazinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Citrazinic acid (CZA), a heterocyclic compound, has garnered significant attention for its intriguing optical properties and its role as a key fluorophore in the burgeoning field of carbon dots.[1][2][3][4] This technical guide provides an in-depth exploration of the fundamental optical characteristics of this compound, offering a consolidated resource for researchers leveraging its fluorescent properties in diverse applications, from bioimaging to materials science. The optical behavior of this compound is complex, heavily influenced by its chemical environment, concentration, and aggregation state, making a thorough understanding of these parameters crucial for its effective application.[1]

Core Optical Properties: Absorption and Emission

This compound's optical signature is primarily defined by its absorption and emission spectra, which are sensitive to solvent polarity, pH, and concentration. In aqueous solutions, CZA typically exhibits two main absorption bands: a π-π* transition in the UV region around 235 nm and an n-π* transition at approximately 344 nm. The latter is largely responsible for its visible fluorescence. The emission spectrum of the monomeric form of this compound in water shows a characteristic broad blue fluorescence with a maximum around 440 nm.

The chemical environment, particularly pH, plays a pivotal role in modulating these properties. In extreme acidic conditions (e.g., pH 1), protonation of the molecule leads to a significant blue shift in the absorption spectrum and can cause luminescence quenching or the emergence of new emission bands. Conversely, in highly basic environments (e.g., pH 14), deprotonation results in a red shift of the higher-energy π-π* absorption band and a splitting of the excitation spectra.

The Critical Role of Aggregation

One of the most defining features of this compound's optical behavior is its strong tendency to form aggregates, particularly dimers, at higher concentrations. This monomer-to-dimer transformation profoundly impacts the absorption and emission characteristics. The formation of J-type aggregates (dimers) is associated with the appearance of a new, red-shifted absorption band. These aggregates exhibit a shorter fluorescence lifetime and lower fluorescence efficiency compared to the monomeric form. This concentration-dependent behavior underscores the importance of careful concentration control in any application utilizing the optical properties of this compound.

The interplay between concentration, aggregation, and the resulting optical properties can be summarized as a dynamic equilibrium.

Quantitative Optical Data Summary

To facilitate comparative analysis, the following tables summarize key quantitative optical data for this compound under various conditions as reported in the literature.

Table 1: Absorption and Emission Maxima of this compound

| Condition | Concentration | Absorption Maxima (nm) | Emission Maxima (nm) | Reference(s) |

| Water | 10 mg/L | ~235 (π-π), 344 (n-π) | 440 | |

| Water | 110 mg/L | Blue-shifted n-π | Two components (~330 nm and ~370 nm excitation) | |

| H₂SO₄ (pH 1) | 10 mg/L | Blue-shifted (hypsochromic shift) | 440 and 530 (new emission) | |

| NaOH (pH 14) | 10 mg/L | 234 (red-shifted π-π), 344 (n-π*) | 440 |

Table 2: Fluorescence Lifetime of this compound

| Condition | Concentration | Excitation Wavelength (nm) | Emission Wavelength (nm) | Average Lifetime (τ*) | Reference(s) |

| H₂SO₄ (pH 1) | - | 350 | 440 | 0.5 ns (double-exponential decay) | |

| H₂SO₄ (pH 1) | - | 410 | 530 | 2 ns (double-exponential decay) | |

| NaOH (pH 14) | 10-200 mg/L | 380 | - | 6.5 ns (single-exponential decay) |

Experimental Protocols for Optical Characterization

A systematic approach is essential for accurately characterizing the optical properties of this compound. The following outlines a general experimental workflow.

Detailed Methodologies:

-

Sample Preparation: Solutions of this compound are prepared in the desired solvent (e.g., Milli-Q water) at a range of concentrations (e.g., 0.01 - 110 mg/L). For pH-dependent studies, the pH is adjusted using appropriate acids (e.g., H₂SO₄) or bases (e.g., NaOH).

-

UV-Vis Absorption Spectroscopy: Absorbance spectra are recorded using a dual-beam spectrophotometer, typically in the 200-600 nm range, using quartz cuvettes with a defined path length (e.g., 1 cm).

-

Steady-State Fluorescence Spectroscopy: A spectrofluorometer equipped with a xenon lamp excitation source is used to acquire 3D fluorescence maps (excitation vs. emission vs. intensity). This provides a comprehensive view of the excitation and emission characteristics.

-

Time-Resolved Fluorescence Spectroscopy: Fluorescence lifetime measurements are performed using time-correlated single-photon counting (TCSPC) or other suitable techniques. Samples are excited with a pulsed laser source at specific wavelengths, and the decay of the fluorescence intensity is monitored over time. The resulting decay curves are fitted to exponential models to determine the fluorescence lifetime.

Tautomerism: A Further Layer of Complexity

This compound can exist in different tautomeric forms, primarily the keto and imine structures. Computational studies, supported by experimental data, suggest that the keto form is the more stable and predominant species in aqueous solutions. The specific tautomeric form present can influence the electronic transitions and, consequently, the observed optical properties.

The relationship between tautomerism, aggregation, and the resulting optical properties is a key area of ongoing research.

Conclusion

The fundamental optical properties of this compound are multifaceted and highly sensitive to its surrounding environment. Its characteristic blue fluorescence, coupled with the ability to tune its optical response through changes in pH and concentration, makes it a versatile molecule for various scientific and technological applications. A comprehensive understanding of its absorption, emission, and aggregation behavior, as outlined in this guide, is paramount for harnessing its full potential in the development of novel fluorescent probes, sensors, and advanced materials. Further research into the precise control of its aggregation and tautomeric states will undoubtedly unlock new avenues for its application in drug development and beyond.

References

Citrazinic Acid: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of a Citric Acid Derivative in Pharmaceutical Research

Abstract

Citrazinic acid, a heterocyclic compound derived from the ubiquitous citric acid, is emerging as a molecule of significant interest in pharmaceutical research and drug development. Its unique physicochemical properties, including its fluorescence and potential for chemical modification, make it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical properties, and burgeoning applications in drug discovery. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to equip researchers and scientists with the foundational knowledge required to explore the full potential of this intriguing molecule.

Introduction

This compound (2,6-dihydroxyisonicotinic acid) is a pyridine derivative that can be synthesized from citric acid.[1] Its structure, characterized by a pyridine ring with two hydroxyl groups and a carboxylic acid function, allows it to exist in different tautomeric forms.[1] This structural feature, coupled with its inherent fluorescence, has led to its investigation in various scientific domains, from materials science to medicinal chemistry.[2][3] In the pharmaceutical arena, this compound and its derivatives are being explored for a range of applications, including their potential as enzyme inhibitors and as scaffolds for the development of new anti-inflammatory and antimicrobial agents.[4]

Synthesis of this compound from Citric Acid

The most common and efficient method for synthesizing this compound is through the hydrothermal reaction of citric acid with a nitrogen source, typically urea. This one-step process offers high yields and purity.

Experimental Protocol: Hydrothermal Synthesis

This protocol is adapted from the method described in patent CN108164458B.

Materials:

-

Citric acid (anhydrous or monohydrate)

-

Urea

-

Deionized water

-

Sulfuric acid (H₂SO₄), concentrated

-

100 mL reaction kettle (autoclave)

-

Ultrasonic bath

-

Oven

-

Centrifuge

-

pH meter

Procedure:

-

Solution Preparation: Dissolve citric acid (e.g., 1.22 g, 5.8 mmol) and urea (e.g., 1.39 g, 23.1 mmol) in 60-80 mL of deionized water in a beaker.

-

Ultrasonication: Place the beaker in an ultrasonic bath for 5-10 minutes to ensure the reactants are fully dissolved and the solution is homogeneous.

-

Hydrothermal Reaction: Transfer the solution to a 100 mL reaction kettle. Seal the kettle and place it in an oven preheated to 160-200°C. Maintain the reaction temperature for 2-6 hours.

-

Cooling: After the reaction is complete, allow the reaction kettle to cool to room temperature. The resulting solution will be dark green.

-

Precipitation: Transfer the dark green solution to a beaker and place it in a water bath at 20-80°C with magnetic stirring. Slowly add concentrated sulfuric acid dropwise to the solution until the pH reaches 2-3. A large amount of yellow solid precipitate will form.

-

Isolation: Centrifuge the mixture at 6,000-12,000 rpm for 5-10 minutes to separate the precipitate.

-

Washing: Discard the supernatant and wash the yellow precipitate with deionized water multiple times, with centrifugation after each wash, to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified yellow precipitate in an oven to obtain the final this compound product.

Expected Yield: 70-85% (based on citric acid). Purity: >96%.

Synthesis Workflow

Caption: Hydrothermal synthesis of this compound.

Physicochemical and Spectroscopic Properties

This compound is a yellow crystalline powder that is practically insoluble in cold water but soluble in alkaline solutions. It is known to exhibit keto-enol tautomerism.

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO₄ | |

| Molecular Weight | 155.11 g/mol | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Slightly soluble in water, methanol, and DMSO. Very soluble in alkaline solutions. | |

| Fluorescence | Emission maximum at ~440 nm in water (excitation at ~344 nm). Quantum yield is generally low. |

NMR Spectroscopy

The following are reported experimental ¹H and ¹³C NMR chemical shifts for this compound.

| Nucleus | Chemical Shift (ppm) | Reference(s) |

| ¹H | 6.2 (aromatic protons) | |

| ¹³C | Data available in specialized literature |

Note: Specific chemical shifts can vary depending on the solvent and pH.

Keto-Enol Tautomerism

This compound can exist in equilibrium between its keto and enol tautomeric forms. The keto form is generally favored.

Caption: Keto-enol tautomerism of this compound.

Applications in Drug Development

The structural features of this compound make it an attractive starting point for the synthesis of various heterocyclic compounds with potential therapeutic applications.

Enzyme Inhibition

This compound has been shown to inhibit 3-dehydroquinate dehydratase from Mycobacterium tuberculosis, the causative agent of tuberculosis. This enzyme is a key component of the shikimate pathway, which is essential for the survival of the bacterium but absent in humans, making it an attractive drug target. This finding highlights the potential of this compound derivatives as novel anti-tuberculosis agents.

Synthesis of Bioactive Heterocycles

This compound serves as a versatile synthon for the creation of more complex heterocyclic systems, such as pyrimidinones and oxazinones, which have demonstrated antimicrobial and anti-inflammatory activities.

Potential Interaction with Signaling Pathways

While direct evidence for this compound's interaction with specific signaling pathways is still emerging, studies on its parent molecule, citric acid, have shown effects on the GSK3β/β-catenin signaling pathway, which is implicated in various cellular processes, including melanogenesis. Further research is warranted to investigate whether this compound or its derivatives can modulate this or other key signaling pathways involved in disease.

Caption: The Wnt/β-catenin signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, various in vitro assays can be employed.

Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

This protocol is a general method for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate-buffered saline (PBS), pH 6.4

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Diclofenac sodium (positive control)

-

UV/Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a test tube, mix 0.2 mL of a 1-2% albumin solution, 2.8 mL of PBS, and 2.0 mL of the test compound solution at various concentrations.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Heating: Heat the mixtures in a water bath at 70°C for 15 minutes to induce denaturation.

-

Cooling: Cool the solutions to room temperature.

-

Absorbance Measurement: Measure the absorbance of the solutions at 280 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion

This compound, a readily accessible derivative of citric acid, presents a wealth of opportunities for drug development professionals. Its straightforward synthesis, coupled with its unique chemical and photophysical properties, makes it an ideal starting point for the creation of diverse chemical libraries. The demonstrated inhibitory activity against a key bacterial enzyme and the potential for its derivatives to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects, underscore its significance. Further exploration of its interaction with key signaling pathways and the development of robust structure-activity relationships for its derivatives will undoubtedly pave the way for the discovery of novel therapeutic agents. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Unraveling the Luminescence of Citrazinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrazinic acid, a heterocyclic compound, has garnered significant attention for its intriguing fluorescence properties. Its application spans from a key component in the synthesis of carbon nanodots to a potential fluorophore in various sensing and imaging technologies.[1][2] This technical guide provides an in-depth exploration of the fluorescence mechanism of this compound, offering a valuable resource for researchers and professionals in drug development and materials science. We will delve into its photophysical behavior, the profound influence of its chemical environment, and the experimental methodologies crucial for its study.

Core Fluorescence Mechanism: A Tale of Monomers, Dimers, and Protons

The fluorescence of this compound is not an intrinsic, static property but is dynamically governed by its molecular state, which is highly sensitive to its environment. The core mechanism revolves around the equilibrium between its monomeric and dimeric forms, the prevailing tautomeric state, and the protonation/deprotonation of the molecule.

At low concentrations in aqueous solutions, this compound primarily exists as a monomer , which is the principal fluorescent species.[3][4] This monomeric form, predominantly in its stable keto tautomer , is responsible for the characteristic blue fluorescence.[3] However, as the concentration of this compound increases, a concentration-dependent self-assembly process leads to the formation of J-type dimers . This dimerization results in a notable quenching of the fluorescence, and these aggregates are characterized by a shorter fluorescence lifetime and lower fluorescence efficiency compared to the monomer.

The chemical environment, particularly the pH of the solution , plays a pivotal role in modulating the fluorescence of this compound. At extremely low pH values (acidic conditions), the molecule undergoes protonation, which leads to a significant quenching of its luminescence and the emergence of new emission bands. Conversely, under high pH conditions (alkaline environments), deprotonation occurs, resulting in a splitting of the excitation spectra.

While the concept of Excited-State Proton Transfer (ESPT) is a well-established phenomenon in many fluorescent molecules, its specific mechanistic details in this compound are still an active area of investigation. ESPT is a process where a proton is transferred within the molecule or to the surrounding solvent molecules in the excited state. This can lead to the formation of a transient tautomer with different electronic and, consequently, fluorescence properties. While direct experimental evidence for the complete ESPT mechanism in this compound is not yet fully elucidated, the significant influence of pH on its fluorescence strongly suggests the involvement of proton transfer processes in its excited-state dynamics.

Quantitative Photophysical Data

To facilitate a clear understanding and comparison of the photophysical properties of this compound, the following tables summarize the key quantitative data reported in the literature.

| Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (τ) (ns) | Reference(s) |

| Aqueous Solution (Water) | ||||

| Monomer (low concentration) | 344 | 440 | - | |

| Acidic Conditions (pH 1) | ||||

| Emission Band 1 | 350 | 440 | 0.5 (average) | |

| Emission Band 2 | 410 | 530 | 2.0 (average) | |

| Alkaline Conditions (pH 14) | ||||

| 10 mg L⁻¹ | 300 | - | 6.5 | |

| 200 mg L⁻¹ | 300 | - | 5.5 | |

| All concentrations | 380 | - | 6.5 |

Experimental Protocols

Reproducible and accurate experimental data are the bedrock of scientific advancement. This section provides detailed methodologies for key experiments related to the study of this compound's fluorescence.

Synthesis of this compound (Hydrothermal Method)

This protocol is adapted from a patented hydrothermal synthesis method.

Materials:

-

Citric acid

-

Urea

-

Deionized water

-

Sulfuric acid (50%)

-

Reaction kettle (100 ml)

-

Oven

-

Ultrasonicator

-